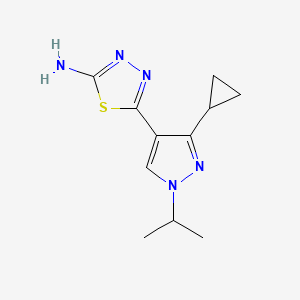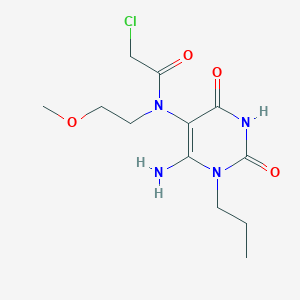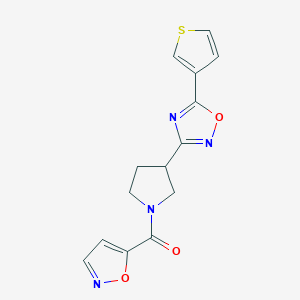
5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has been found to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes involved in inflammation and cancer cell growth. The compound may also interact with specific receptors in the brain to exert its neuroprotective effects.
Biochemical and Physiological Effects:
5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the proliferation of cancer cells. It has also been found to protect neurons from oxidative stress and prevent neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its potential therapeutic applications. The compound has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one limitation of using this compound is its moderate yield and purity, which may require further purification steps to obtain a suitable sample for experiments.
Direcciones Futuras
There are several future directions for research on 5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. One direction is to investigate the compound's efficacy in clinical trials for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is to explore the compound's mechanism of action and identify potential targets for drug development. Additionally, further research is required to optimize the synthesis method of the compound and improve its yield and purity.
Métodos De Síntesis
The synthesis of 5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves the reaction of cyclopropylamine, 4-bromo-3-(1-methylethyl)pyrazole, and thiocarbonyldiimidazole in the presence of a suitable solvent. The reaction is carried out under specific conditions of temperature and time to obtain the desired compound. The yield of the synthesis reaction is moderate, and the purity of the compound can be improved by further purification steps.
Aplicaciones Científicas De Investigación
5-(3-Cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been investigated for its therapeutic potential in various scientific research studies. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-proliferative activities. It has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is required to determine its efficacy in clinical trials.
Propiedades
IUPAC Name |
5-(3-cyclopropyl-1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-6(2)16-5-8(9(15-16)7-3-4-7)10-13-14-11(12)17-10/h5-7H,3-4H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBHNKNCWGEPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C2CC2)C3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)
![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)



![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2514192.png)
![N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2514193.png)

![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2514196.png)


![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)